molecular formula C14H18O2 B14645211 (4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione CAS No. 55511-74-5

(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

Cat. No.: B14645211
CAS No.: 55511-74-5
M. Wt: 218.29 g/mol
InChI Key: DIILVIGDLNWNDO-TXEJJXNPSA-N
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Description

(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a complex organic compound with a unique structure. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction is catalyzed by chiral oxazaborolidinium cations and involves the use of unsymmetrical quinones . The reaction conditions often include the use of freshly distilled solvents and flame-dried glassware under a positive pressure of nitrogen.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various quinone derivatives, while reduction reactions can produce hydroquinones.

Scientific Research Applications

(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-2,3,6,7-Tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific arrangement of methyl groups and the presence of the quinone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

55511-74-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(4aR,8aS)-2,3,6,7-tetramethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

InChI

InChI=1S/C14H18O2/c1-7-5-11-12(6-8(7)2)14(16)10(4)9(3)13(11)15/h11-12H,5-6H2,1-4H3/t11-,12+

InChI Key

DIILVIGDLNWNDO-TXEJJXNPSA-N

Isomeric SMILES

CC1=C(C[C@H]2[C@@H](C1)C(=O)C(=C(C2=O)C)C)C

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C(=C(C2=O)C)C)C

Origin of Product

United States

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